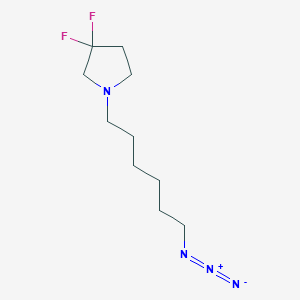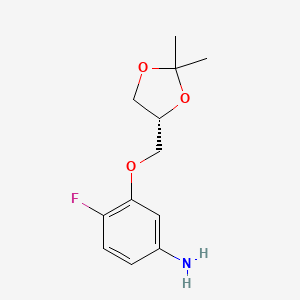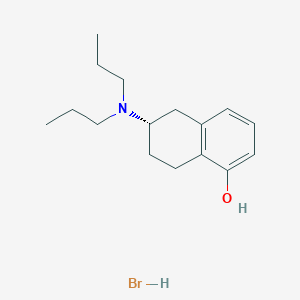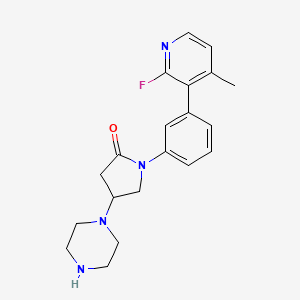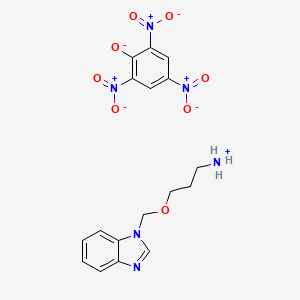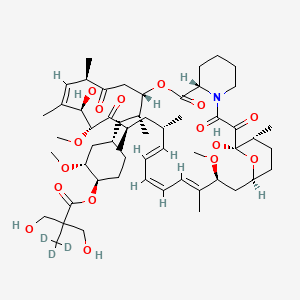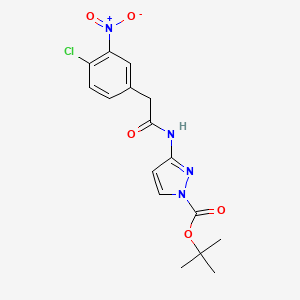![molecular formula C27H32O16 B13728291 1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is a natural product that can be isolated from the plant Swertia mussotii . This compound belongs to the xanthone family, which is known for its diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone typically involves the extraction from natural sources like Swertia mussotii . The detailed synthetic routes and reaction conditions are not widely documented, but the compound is generally obtained through isolation and purification processes involving solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its natural origin and the complexity of its structure. Most of the available compound is obtained through extraction from natural sources rather than synthetic production .
化学反应分析
Types of Reactions: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the methoxy groups.
Substitution: This reaction can occur at the hydroxyl or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or ethers.
科学研究应用
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of xanthones and their derivatives.
Biology: Investigated for its potential anti-oxidant and anti-bacterial properties.
Medicine: Studied for its potential anti-hepatitis B virus activity.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone involves its interaction with various molecular targets and pathways. It is known to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, its anti-bacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit bacterial enzymes .
相似化合物的比较
Mangiferin: A xanthone glucoside with similar anti-oxidant and anti-bacterial properties.
Neomangiferin: Another xanthone glucoside known for its anti-inflammatory and anti-diabetic properties.
Irisxanthone: A xanthone derivative with a methoxy group at the 5-position and no hydroxyl group at the 7-position.
Uniqueness: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is unique due to its specific glycosylation pattern and the presence of both methoxy and hydroxyl groups, which contribute to its distinct bioactivity profile .
属性
分子式 |
C27H32O16 |
|---|---|
分子量 |
612.5 g/mol |
IUPAC 名称 |
1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C27H32O16/c1-37-9-5-12-16(21(32)17-10(40-12)3-4-11(38-2)18(17)29)13(6-9)41-27-25(36)23(34)20(31)15(43-27)8-39-26-24(35)22(33)19(30)14(7-28)42-26/h3-6,14-15,19-20,22-31,33-36H,7-8H2,1-2H3/t14-,15+,19-,20+,22+,23-,24-,25+,26-,27+/m0/s1 |
InChI 键 |
MMZOSEKWRIIWQX-WUQGSZQMSA-N |
手性 SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)O)O)O)O |
规范 SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

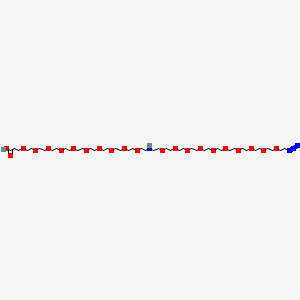
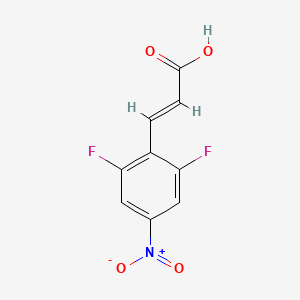
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
